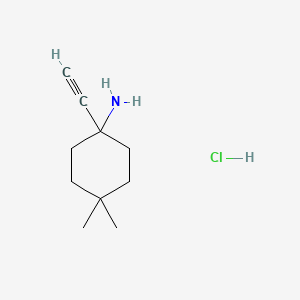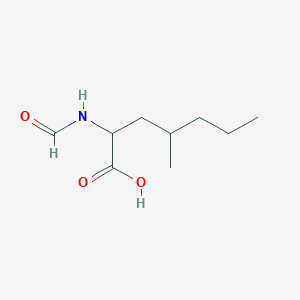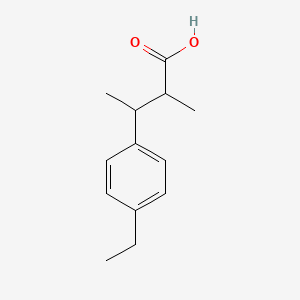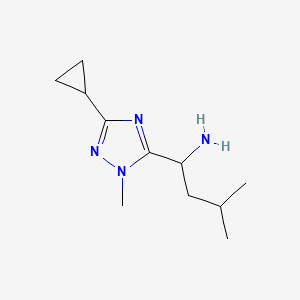
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClN It is a derivative of cyclohexane, featuring an ethynyl group and a dimethyl substitution on the cyclohexane ring
Métodos De Preparación
The synthesis of 1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and dimethyl groups.
Dimethylation: The dimethyl groups are introduced via alkylation reactions using methylating agents.
Amination: The amine group is introduced through reductive amination, where an amine is added to the ketone group of the cyclohexane ring.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkanes.
Common reagents and conditions used in these reactions include strong acids and bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its interaction with biological targets, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect various pathways, including enzyme activity and receptor binding, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride can be compared with similar compounds such as:
4-Ethynylcyclohexan-1-amine hydrochloride: Lacks the dimethyl substitution, leading to different chemical properties and reactivity.
1-Ethynylcyclohexan-1-amine hydrochloride: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
4,4-Dimethylcyclohexan-1-amine hydrochloride:
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18ClN |
|---|---|
Peso molecular |
187.71 g/mol |
Nombre IUPAC |
1-ethynyl-4,4-dimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-4-10(11)7-5-9(2,3)6-8-10;/h1H,5-8,11H2,2-3H3;1H |
Clave InChI |
RWAGNMNSZDZEQB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(C#C)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)

![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)


![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)
